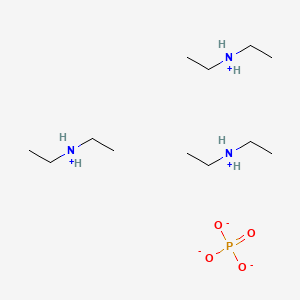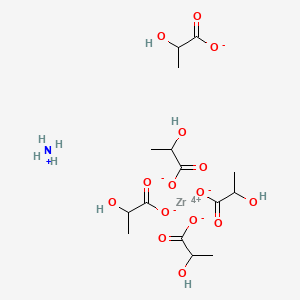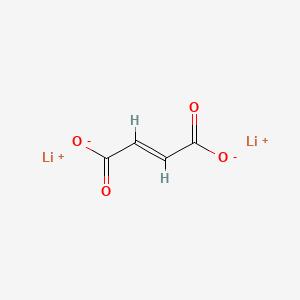
Propionanilide, 4'-mercapto-2,2-dimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, 4’-mercapto-2,2-dimethyl, is an organic compound that belongs to the class of anilides It is characterized by the presence of a propionanilide core with a mercapto group at the 4’ position and two methyl groups at the 2,2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, 4’-mercapto-2,2-dimethyl, typically involves the reaction of 4’-mercaptoaniline with 2,2-dimethylpropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of Propionanilide, 4’-mercapto-2,2-dimethyl, can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Propionanilide, 4’-mercapto-2,2-dimethyl, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The mercapto group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Propionanilide, 4’-mercapto-2,2-dimethyl, has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of Propionanilide, 4’-mercapto-2,2-dimethyl, involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionanilide: Lacks the mercapto and dimethyl groups, resulting in different chemical properties.
4’-Mercaptoaniline: Lacks the propionanilide core and dimethyl groups.
2,2-Dimethylpropionanilide: Lacks the mercapto group .
Uniqueness
The combination of these functional groups allows for unique interactions in chemical reactions and biological systems .
Propriétés
Numéro CAS |
2182-92-5 |
|---|---|
Formule moléculaire |
C11H15NOS |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(4-sulfanylphenyl)propanamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)10(13)12-8-4-6-9(14)7-5-8/h4-7,14H,1-3H3,(H,12,13) |
Clé InChI |
GIROESBYMDYHRL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=CC=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


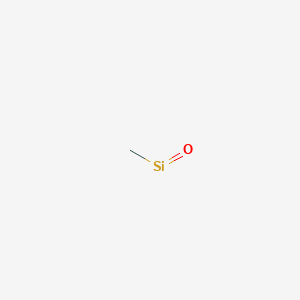

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)


![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
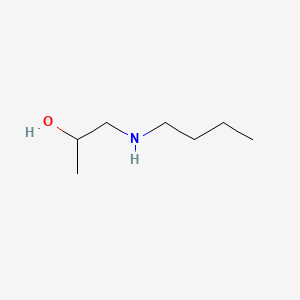
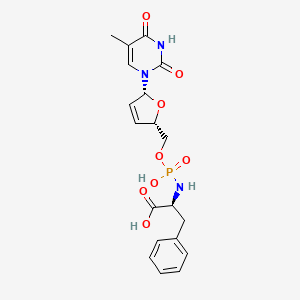


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
